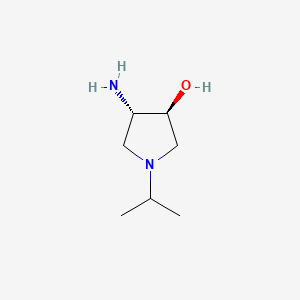

trans-4-Amino-1-isopropyl-3-pyrrolidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-Amino-1-isopropyl-3-pyrrolidinol: is a chemical compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the fourth position, an isopropyl group at the first position, and a hydroxyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Functional Group Introduction: The amino group is introduced at the fourth position through a series of reactions, such as amination or reductive amination.

Isopropyl Group Addition: The isopropyl group is introduced at the first position using alkylation reactions.

Hydroxyl Group Introduction: The hydroxyl group is introduced at the third position through hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-4-Amino-1-isopropyl-3-pyrrolidinol can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Reduced derivatives.

Substitution Products: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

Trans-4-Amino-1-isopropyl-3-pyrrolidinol is a compound with significant pharmacological potential, particularly in the fields of medicinal chemistry and drug development. Its unique structural properties enable various applications, especially in treating neurological disorders, cardiovascular diseases, and as a precursor for synthesizing other bioactive compounds.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant properties. It has been shown to effectively block the depressant effects induced by certain compounds in animal models, suggesting its potential use in treating depression . The mechanism likely involves modulation of neurotransmitter systems, although specific pathways require further elucidation.

Cardiovascular Effects

This compound has demonstrated hypotensive and antiarrhythmic activities in animal studies. It has been used to treat conditions such as hypertension and heart arrhythmias, showcasing its utility in cardiovascular pharmacotherapy . The effectiveness of this compound as an antiarrhythmic agent was evaluated through infusion studies that indicated its ability to restore normal heart rhythm after arrhythmias were established .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases. Its ability to modulate neuronal signaling pathways presents opportunities for developing new therapeutic strategies against conditions like Alzheimer’s disease and Parkinson’s disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of pyrrolidine derivatives. This compound serves as a precursor for synthesizing other biologically active molecules, expanding its application scope in medicinal chemistry .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

trans-4-Amino-1-methyl-3-pyrrolidinol: Similar structure with a methyl group instead of an isopropyl group.

trans-4-Amino-1-ethyl-3-pyrrolidinol: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness:

- The presence of the isopropyl group at the first position distinguishes trans-4-Amino-1-isopropyl-3-pyrrolidinol from its analogs, potentially leading to different chemical and biological properties.

- The specific arrangement of functional groups contributes to its unique reactivity and potential applications.

Biologische Aktivität

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

This compound is a pyrrolidine derivative characterized by an amino group and an isopropyl substituent. The chemical structure can be represented as follows:

This compound can act as a ligand, modulating the activity of various receptors and enzymes, which is crucial for its biological effects.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding precursors or the use of specific catalytic methods to achieve the desired stereochemistry. Recent advancements in synthetic methodologies have improved yields and selectivity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in relation to antidepressant effects. It has been shown to influence serotonin and norepinephrine pathways, which are critical in mood regulation .

Pharmacological Effects

- Antidepressant Activity : Studies indicate that this compound exhibits significant antidepressant effects in animal models. It has been observed to reduce depressive behaviors in rodents, suggesting a potential mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

- Antiarrhythmic Properties : The compound has demonstrated antiarrhythmic activity at minimal effective doses, making it a candidate for treating cardiac arrhythmias .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective properties, potentially beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behavior | |

| Antiarrhythmic | Effective at 10.7 mg/kg | |

| Neuroprotection | Potential benefits in neurodegeneration |

Case Study: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered over two weeks. The results showed a statistically significant decrease in immobility time during forced swim tests compared to control groups, indicating enhanced mood-related behaviors .

Case Study: Cardiac Arrhythmia Treatment

A study evaluated the antiarrhythmic effects of this compound on induced arrhythmias in animal models. The compound effectively restored normal heart rhythms at doses as low as 10.7 mg/kg, demonstrating its potential therapeutic application in cardiology .

Eigenschaften

IUPAC Name |

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGVYQWQGIUEHV-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H]([C@H](C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.